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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties

and synthetic route of BAY-1797, a potent and selective antagonist of the P2X4 receptor. All

quantitative data is presented in structured tables for clarity, and detailed methodologies for key

experimental aspects are described. Visual diagrams illustrating the relevant signaling pathway

and a representative synthetic workflow are also provided.

Chemical Properties of BAY-1797
BAY-1797, with the chemical name N-[3-(Aminosulfonyl)-4-(3-

chlorophenoxy)phenyl]benzeneacetamide, is a small molecule inhibitor that has been

instrumental in studying the role of the P2X4 receptor in various physiological and pathological

processes.[1][2] Its key chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₀H₁₇ClN₂O₄S [1][3]

Molecular Weight 416.88 g/mol [1][3]

CAS Number 2055602-83-8 [1]

Purity ≥98% [1][2]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[1]

Storage Store at -20°C [1]

Appearance Solid powder N/A

Biological Activity
BAY-1797 is a selective antagonist of the purinergic P2X4 receptor, a ligand-gated ion channel

activated by extracellular adenosine triphosphate (ATP).[1][4][5] It exhibits potent inhibitory

activity against human, mouse, and rat P2X4 receptors with IC₅₀ values of 108 nM, 112 nM,

and 233 nM, respectively.[1][2][4][5] The compound displays selectivity for P2X4 over other

P2X receptor subtypes, such as P2X1, P2X3, and P2X7.[1] Due to its ability to modulate P2X4

activity, BAY-1797 has demonstrated anti-inflammatory and analgesic effects in preclinical

models.[1][4]

Synthesis of BAY-1797
The synthesis of BAY-1797 has been reported in the scientific literature, with the key

publication being Werner et al. (2019) in the Journal of Medicinal Chemistry. While the detailed,

step-by-step experimental protocol is provided in the supplementary information of this

publication, a general workflow can be outlined. The synthesis of N-phenylacetamide

derivatives often involves the coupling of a substituted aniline with a phenylacetic acid

derivative.

Experimental Protocol for the Synthesis of BAY-1797
The detailed experimental procedure for the synthesis of N-[4-(3-Chlorophenoxy)-3-

sulfamoylphenyl]-2-phenylacetamide (BAY-1797) can be found in the supporting information of
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the following publication:

Werner, S., Mesch, S., Hillig, R. C., Ter Laak, A., Klint, J., Neagoe, I., ... & Steinmeyer, A.

(2019). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-

Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided

Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry, 62(24), 11194–

11217.

A generalized synthetic scheme would likely involve the preparation of the key intermediates,

4-(3-chlorophenoxy)-3-sulfamoylaniline and phenylacetic acid or its activated form, followed by

an amide coupling reaction.

Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of BAY-1797.

P2X4 Receptor Signaling Pathway
BAY-1797 exerts its biological effects by blocking the P2X4 receptor signaling pathway. The

activation of the P2X4 receptor by extracellular ATP, often released during cellular stress or

injury, initiates a cascade of intracellular events, particularly in immune cells like macrophages.

This pathway is implicated in inflammatory responses and pain signaling.

P2X4 Signaling Pathway Diagram
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Caption: The P2X4 receptor signaling cascade leading to inflammation and pain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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